Vat Black 27

Übersicht

Beschreibung

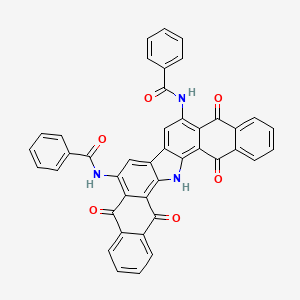

Its chemical formula is C42H23N3O6, and it has a molecular weight of 665.65 g/mol . This compound is known for its excellent color fastness properties, making it a popular choice for dyeing fabrics that require high durability.

Vorbereitungsmethoden

Vat Black 27 is synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. One common method involves the condensation of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide and N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide in the presence of copper, followed by cyclization using chlorosulfonic acid . Industrial production typically involves large-scale vatting processes where the dye is reduced to its soluble leuco form in an alkaline solution, allowing it to penetrate the textile fibers before being oxidized back to its insoluble form .

Analyse Chemischer Reaktionen

Vat Black 27 undergoes several types of chemical reactions, including:

Reduction: The dye is reduced to its leuco form using reducing agents like sodium dithionite in an alkaline medium.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents for the oxidation process. The major products formed are the leuco form of the dye during reduction and the original vat dye upon oxidation.

Wissenschaftliche Forschungsanwendungen

Vat Black 27 has several applications in scientific research:

Textile Industry: Primarily used for dyeing cotton and other cellulose fibers due to its excellent fastness properties.

Biological Research: Used as a fluorescent dye in various biological assays and imaging techniques.

Material Science: Employed in the development of bionic materials that simulate the spectral properties of natural leaves.

Wirkmechanismus

The mechanism of action of Vat Black 27 involves its reduction to a soluble leuco form, which allows it to penetrate textile fibers. Once inside the fibers, it is oxidized back to its insoluble form, resulting in permanent coloration . The dye molecules bind to the fibers through various interactions, including hydrogen bonding and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Vat Black 27 is unique among vat dyes due to its specific chemical structure and properties. Similar compounds include:

Vat Black 25: Another vat dye with similar applications but different chemical properties.

Vat Olive R: A closely related compound with similar dyeing properties but slightly different chemical structure.

This compound stands out due to its superior color fastness and stability under various dyeing conditions .

Biologische Aktivität

Vat Black 27 is a synthetic dye belonging to the vat dye class, primarily utilized in the textile industry for dyeing cotton and other cellulosic fibers. Its unique chemical properties allow it to penetrate fibers effectively, providing a deep black color with excellent fastness. However, its biological activity and environmental impact have garnered attention in recent research. This article explores the biological activity of this compound, focusing on its toxicological effects, biodegradability, and potential applications in biological imaging.

- Chemical Formula : C₁₈H₁₄Cl₂N₂O₄S

- Molecular Weight : 665.65 g/mol

- Solubility : Insoluble in water but can be made soluble through reduction.

Toxicological Effects

Research indicates that this compound exhibits various toxicological effects on aquatic organisms. Studies have shown that exposure to this dye can lead to significant mortality rates in fish and other aquatic life forms. The following table summarizes findings related to its toxicity:

| Organism | LC50 (mg/L) | Exposure Time (hours) | Reference |

|---|---|---|---|

| Danio rerio (zebrafish) | 15 | 48 | |

| Daphnia magna (water flea) | 20 | 48 | |

| E. coli | 50 | 24 |

These results highlight the need for careful management of wastewater containing this compound to prevent ecological damage.

Biodegradability

The biodegradability of this compound has been a focus of several studies. The degradation process can yield byproducts that may possess different biological activities compared to the parent compound. Research indicates that under specific conditions, such as the presence of certain microorganisms, this compound can be effectively degraded. A study demonstrated that Bacillus macerans achieved a decolorization rate of up to 96% for this compound, showcasing its potential for bioremediation applications .

Case Studies

- Aquatic Toxicity Study : A study conducted on the effects of this compound on aquatic organisms found that chronic exposure led to reproductive and developmental issues in fish populations. The study emphasized the importance of assessing long-term ecological impacts when using synthetic dyes in industrial processes.

- Microbial Degradation : Research highlighted the use of microbial strains for the decolorization of this compound. Bacillus species were particularly effective, suggesting a viable method for treating wastewater from textile industries .

- Fluorescent Properties : Investigations into the fluorescent properties of this compound have opened avenues for its application in biological imaging and diagnostics. The dye's ability to fluoresce under UV light makes it a candidate for tracking biological processes in live cells.

Environmental Impact

The environmental implications of using this compound are significant due to its persistence and potential toxicity. The textile industry is one of the largest contributors to water pollution, with dyes like this compound posing risks to aquatic ecosystems. Effective treatment methods are essential to mitigate these impacts, including:

- Bioremediation : Utilizing microorganisms capable of degrading vat dyes.

- Advanced Oxidation Processes : Implementing chemical treatments to break down complex dye structures.

Eigenschaften

IUPAC Name |

N-(28-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2,4,7,9,11,14,17,20,22,24,27-dodecaen-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H23N3O6/c46-37-23-15-7-9-17-25(23)39(48)33-31(37)29(43-41(50)21-11-3-1-4-12-21)19-27-28-20-30(44-42(51)22-13-5-2-6-14-22)32-34(36(28)45-35(27)33)40(49)26-18-10-8-16-24(26)38(32)47/h1-20,45H,(H,43,50)(H,44,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEFCDNMUKTKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C4C(=C2)C5=CC(=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC=CC=C8)C(=O)C9=CC=CC=C9C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862910 | |

| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-81-9, 61356-49-8 | |

| Record name | N,N′-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2′,3′-i]carbazole-6,9-diyl)bis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Vat Black 27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcoloid Olive R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-6,9-diyl)bis(benzamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16H-Dinaphtho(2,3-a:2',3'-i)carbazole-5,10,15,17-tetraone, 6,9-dibenzamido- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.